An In-depth Technical Guide to 2,7-dimethoxy-4H-chromen-4-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2,7-dimethoxy-4H-chromen-4-one: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 2,7-dimethoxy-4H-chromen-4-one, a methoxy-substituted derivative of the chromone scaffold. While this specific isomer is not extensively documented in current scientific literature, this paper constructs its chemical profile based on established principles of organic chemistry and data from closely related analogs. The guide details its chemical structure, calculates its molecular weight, and proposes a logical synthetic pathway. Furthermore, it explores the potential biological significance and applications of this compound by drawing parallels with other methoxylated chromones, which are known for a wide range of pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to the Chromone Scaffold and its Methoxylated Derivatives
Chromone (4H-chromen-4-one) is a key heterocyclic moiety composed of a benzene ring fused to a γ-pyrone ring. This core structure is the backbone of a vast class of naturally occurring and synthetic compounds known as flavonoids, which exhibit a wide array of biological activities. The pharmacological potential of chromone derivatives is significantly influenced by the nature and position of substituents on the chromone ring system.
Methoxylation, the introduction of a methoxy group (-OCH₃), is a common structural modification in flavonoid chemistry that can profoundly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This, in turn, can modulate its biological activity. Numerous methoxy-substituted chromones have been investigated for their potential as anti-inflammatory, anticancer, antiviral, and neuroprotective agents.
This guide focuses on the specific isomer, 2,7-dimethoxy-4H-chromen-4-one. Although direct experimental data for this compound is sparse, we can infer its properties and potential for further research based on the well-documented chemistry of its structural relatives.
Chemical Structure and Molecular Properties
Based on IUPAC nomenclature, the structure of 2,7-dimethoxy-4H-chromen-4-one consists of a 4H-chromen-4-one core with methoxy groups attached to carbon atoms at positions 2 and 7.
Table 1: Chemical and Molecular Properties of 2,7-dimethoxy-4H-chromen-4-one
| Property | Value | Source |
| IUPAC Name | 2,7-dimethoxychromen-4-one | - |
| Molecular Formula | C₁₁H₁₀O₄ | Calculated |
| Molecular Weight | 206.19 g/mol | Calculated |
| Monoisotopic Mass | 206.0579 Da | Calculated |
The presence of the methoxy groups is expected to influence the molecule's polarity and hydrogen bonding capacity. The methoxy group at the 7-position is a common feature in many naturally occurring flavonoids. The methoxy group at the 2-position is less common in natural products but is accessible through synthetic routes.
Proposed Synthesis of 2,7-dimethoxy-4H-chromen-4-one
A plausible synthetic route to 2,7-dimethoxy-4H-chromen-4-one can be designed based on established methods for chromone synthesis. A common and effective method is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.
Synthetic Workflow
The proposed synthesis involves a two-step process starting from 2-hydroxy-4-methoxyacetophenone and methyl 2-methoxyacetate.
Caption: Proposed synthetic workflow for 2,7-dimethoxy-4H-chromen-4-one.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione
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To a solution of 2-hydroxy-4-methoxyacetophenone (1 equivalent) in pyridine, add methyl 2-methoxyacetate (1.2 equivalents).
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The reaction mixture is stirred at room temperature for 30 minutes.
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Slowly add a solution of potassium hydroxide (3 equivalents) in water, ensuring the temperature does not exceed 50°C.
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After the addition is complete, stir the mixture at room temperature for 2 hours.
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Acidify the reaction mixture with dilute hydrochloric acid.
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The precipitated solid, 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione, is filtered, washed with water, and dried.
Step 2: Synthesis of 2,7-dimethoxy-4H-chromen-4-one
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Dissolve the dried 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione (1 equivalent) in glacial acetic acid.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture under reflux for 4 hours.
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After cooling, pour the reaction mixture into ice-water.
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The precipitated product, 2,7-dimethoxy-4H-chromen-4-one, is collected by filtration, washed with water, and purified by recrystallization from ethanol.
Potential Applications and Biological Significance
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Anti-inflammatory Activity: Many chromone derivatives exhibit anti-inflammatory properties. For instance, certain dimethoxy-substituted flavones have been shown to inhibit inflammatory pathways.
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Anticancer Potential: The chromone scaffold is present in numerous compounds with demonstrated anticancer activity. Methoxylation can enhance the cytotoxic effects against various cancer cell lines. For example, some synthetic chromone derivatives have been evaluated as antituberculosis agents.[1]
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Neuroprotective Effects: Flavonoids are known to possess neuroprotective properties. 5,7-Dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), a derivative of oroxylin A, has shown memory-improving effects and potential in reducing ADHD-like behavior.[2]
The specific substitution pattern of 2,7-dimethoxy-4H-chromen-4-one warrants further investigation to determine its unique biological profile and potential as a lead compound in drug discovery.
Conclusion
2,7-dimethoxy-4H-chromen-4-one represents an intriguing yet understudied member of the methoxylated chromone family. Based on the established chemistry of related compounds, this guide has outlined its fundamental chemical properties and a viable synthetic route. The predicted biological activities, drawn from the broader class of methoxy-substituted chromones, suggest that this compound could be a valuable target for future research in medicinal chemistry and drug development. Further experimental validation of its synthesis and biological evaluation is necessary to fully elucidate its potential.
References
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7-Methoxy-4H-chromen-4-one. PubChem. (n.d.). Retrieved March 2, 2026, from [Link]
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4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl-. PubChem. (n.d.). Retrieved March 2, 2026, from [Link]
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5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one. Wikipedia. (2023, December 29). Retrieved March 2, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075. (2020, March 1). Retrieved March 2, 2026, from [Link]
